molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6

Benzo[b]thiophen-2-yl(phenyl)methanol

Cat. No.: B180888
CAS No.: 116496-01-6
M. Wt: 240.3 g/mol
InChI Key: ILMXGRVAPAQFTQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(phenyl)methanol is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

116496-01-6

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1-benzothiophen-2-yl(phenyl)methanol

InChI

InChI=1S/C15H12OS/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15-16H

InChI Key

ILMXGRVAPAQFTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using general procedure B, benzo[b]thiophene was reacted with benzaldehyde to give benzo[b]thiophen-2-yl-phenyl-methanol as a colorless solid. MS: 223.1 ([M+H—H2O]+).
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Synthesis routes and methods II

Procedure details

n-Butyl lithium (35 ml, 2.5 N in hexanes) was added dropwise to a stirred solution of thianaphthene (11.5 g, 85.6 mmol) in THF (300 mL) at -78° C. under a dry N2 atmosphere. After 1 h, benzaldehyde (9.6 mL, 94.4 mmol) was added and the cold bath was removed. After an additional 30 minutes, sat. aq. NH4Cl was added and the reaction mixture was partitioned between water and ether. The ether phase was washed with brine and concentrated. The resultant solid was triturated with pet. ether and filtered to provide the title compound as a white solid (17.7 g, 86%): NMR (CDCl3); δ 7.78 (m, 1H, thiopheneH), 7.68 (m, 1H, thiopheneH), 7.22-7.56 (m, 7H), 7.12 (s, 1H, thiopheneH), 6.12 (d, 1H, OH), 2.51 (d, 1H, CH).
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35 mL
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11.5 g
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300 mL
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9.6 mL
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Yield
86%

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